3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
Overview
Description
3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring. The presence of different functional groups in the structure of 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole makes it a versatile compound that can be used for various purposes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not well understood. However, studies have suggested that the compound exerts its activity by inhibiting the activity of various enzymes and proteins involved in inflammatory pathways and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, the compound has been reported to induce apoptosis in cancer cells by activating various signaling pathways.
Advantages and Limitations for Lab Experiments
The compound 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages and limitations for lab experiments. One of the significant advantages is its potent activity against various diseases, which makes it a potential drug candidate. However, the compound has limited solubility in water, which makes it challenging to use in in vivo experiments. Additionally, the compound is relatively unstable and requires proper storage conditions.
Future Directions
There are several future directions for research on 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One of the significant areas of research is the development of novel synthetic routes for the compound, which can improve its yield and purity. Additionally, researchers can explore the potential applications of the compound in other fields such as agriculture and material science. Further studies are also needed to understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
The compound 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the significant areas of research is its application as a potential drug candidate. Studies have shown that this compound has potent anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit significant anticancer activity against various cancer cell lines.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-2-24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-25-21)23(22-19)17-7-4-3-5-8-17/h3-14,20H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVGDJHUALHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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